molecular formula C21H40N2O4 B558585 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate CAS No. 27494-47-9

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B558585
CAS RN: 27494-47-9
M. Wt: 203,24*181,32 g/mole
InChI Key: HOSMYZXDFVUSCV-FCXZQVPUSA-N
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Description

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate, often abbreviated as Boc-DCHA , is a chiral compound used in synthetic organic chemistry. It belongs to the class of tertiary butyl esters and finds significant applications in various chemical processes .


Synthesis Analysis

The direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds has been achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor approach enables the synthesis of Boc-DCHA with improved yields and reduced environmental impact .


Molecular Structure Analysis

The molecular structure of Boc-DCHA consists of a dicyclohexylamine moiety linked to a tert-butoxycarbonyl (Boc) -protected amino acid . The Boc group serves as a protective unit for the amino functionality, allowing for controlled reactions and subsequent deprotection .


Chemical Reactions Analysis

Boc-DCHA can participate in various chemical reactions, including amide bond formation , esterification , and peptide synthesis . Its Boc-protected amino acid segment allows for selective functionalization at the amino group while preserving chirality and stability .

Future Directions

Research on Boc-DCHA continues to explore its applications in asymmetric synthesis, peptide chemistry, and drug development. Future directions may involve optimizing synthetic routes, developing new Boc derivatives, and investigating its biological activity .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMYZXDFVUSCV-FCXZQVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373148
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)butanoate

CAS RN

27494-47-9
Record name BOC-D-ABU-OH DCHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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